molecular formula C14H14Cl3N B7764590 Benzyl-2,4-dichlorobenzylamine hydrochloride

Benzyl-2,4-dichlorobenzylamine hydrochloride

Cat. No. B7764590
M. Wt: 302.6 g/mol
InChI Key: QDKZAYFEMLDRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-2,4-dichlorobenzylamine hydrochloride is a useful research compound. Its molecular formula is C14H14Cl3N and its molecular weight is 302.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis for LC-MS Assays : A study demonstrated the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride, which was further used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays (Harwood, 2004).

  • Antimycobacterial Properties : Benzylamines, including N-methyl-3,5-dichlorobenzylamine, were synthesized and evaluated for their antimycobacterial properties. Some compounds showed marked inhibitory effects on Mycobacterium tuberculosis and other related species (Meindl et al., 1984).

  • In Pharmaceutical Compounds : Benzylamines are integral in many pharmaceutically active compounds. Research on novel methodologies for producing benzylamines, including those substituted with dichloro groups, is significant for developing sustainable pharmaceutical manufacturing processes (Yan, Feringa & Barta, 2016).

  • Carbonylation Methods : A study on the carbonylation of 2,4-dichlorobenzyl chloride, which is related to the synthesis of dichlorophenylacetic acid, sheds light on the chemical pathways and mechanisms that could be relevant for derivatives of benzyl-2,4-dichlorobenzylamine (Li et al., 2019).

  • Monoamine Oxidase Inhibitor : N-benzyl-N-methyl-2-propynylamine hydrochloride, a structurally unique monoamine oxidase inhibitor, was initially reported, highlighting the potential of benzylamine derivatives in biochemical pathways and pharmacological applications (Taylor et al., 1960).

  • Inhibition of Proteolytic Enzymes : Derivatives of benzylamine have been studied for their inhibitory activities on proteolytic enzymes like trypsin, plasmin, and thrombin. These studies are crucial for understanding the pharmacological potential of such compounds (Markwardt et al., 1968).

  • Photocyclization Studies : Research on the absolute asymmetric photocyclization of isopropylbenzophenone derivatives using a cocrystal approach involved the use of 2,4-dichlorobenzylamine, contributing to the field of organic chemistry and molecular synthesis (Koshima et al., 2005).

  • Synthesis of Phenethylamines : Benzylamines, including those derived from benzyl chlorides, have been used to synthesize phenethylamines, indicating their utility in pharmaceutical chemistry (Short et al., 1973).

properties

IUPAC Name

benzyl-[(2,4-dichlorophenyl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKZAYFEMLDRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC2=C(C=C(C=C2)Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63915-67-3
Record name Dibenzylamine, 2,4-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063915673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 2
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 3
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 4
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 5
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 6
Benzyl-2,4-dichlorobenzylamine hydrochloride

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